molecular formula C22H29N5OS B7834742 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}PYRIMIDINE-5-CARBONITRILE

4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7834742
M. Wt: 411.6 g/mol
InChI Key: XYTDOBYVWOLITE-UHFFFAOYSA-N
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Description

4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, particularly as components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, oxidation, or reduction reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting nitriles to amines or reducing double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of pyrimidines are often studied for their potential as enzyme inhibitors or as components of nucleic acid analogs. This compound may be investigated for its interactions with biological macromolecules.

Medicine

Pyrimidine derivatives are known for their therapeutic potential. This compound could be explored for its activity against various diseases, including cancer, viral infections, and inflammatory conditions.

Industry

In the industrial sector, this compound may find applications in the development of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}PYRIMIDINE-5-CARBONITRILE would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, interference with signal transduction, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-AMINOPYRIMIDINE-5-CARBONITRILE
  • 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-{[2-(DIMETHYLAMINO)ETHYL]AMINO}PYRIMIDINE-5-CARBONITRILE

Uniqueness

The uniqueness of 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}PYRIMIDINE-5-CARBONITRILE lies in its specific substituents, which may confer distinct chemical and biological properties. The presence of the morpholine group, for example, could enhance its solubility and bioavailability, making it a more effective compound in certain applications.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-methylsulfanyl-6-(2-morpholin-4-ylethylamino)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5OS/c1-22(2,3)17-7-5-16(6-8-17)19-18(15-23)20(26-21(25-19)29-4)24-9-10-27-11-13-28-14-12-27/h5-8H,9-14H2,1-4H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTDOBYVWOLITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCCN3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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